molecular formula C28H40N7O18P3S B12079119 4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+

4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+

Cat. No.: B12079119
M. Wt: 887.6 g/mol
InChI Key: LTVXPVBFJBTNIJ-UHFFFAOYSA-N
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Description

These are alkyl sulfides consisting of coenzyme A that carries an S-alkyl substituent . This compound is involved in various biochemical processes and is significant in the degradation of aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The anaerobic degradation of 4-hydroxybenzoate is initiated by the formation of 4-hydroxybenzoyl-coenzyme A. This process involves the enzyme 4-hydroxybenzoate—CoA ligase, which catalyzes the reaction between ATP, 4-hydroxybenzoate, and coenzyme A to form AMP, diphosphate, and 4-hydroxybenzoyl-coenzyme A .

Industrial Production Methods

Industrial production methods for 4-hydroxybenzoyl-coenzyme A are not extensively documented. the enzymatic synthesis involving 4-hydroxybenzoate—CoA ligase is a key method used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzoyl-coenzyme A undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ATP, coenzyme A, and various enzymes such as 4-hydroxybenzoate—CoA ligase and 4-hydroxybenzoyl-coenzyme A reductase .

Major Products

The major products formed from these reactions include benzoyl-coenzyme A and 4-hydroxybenzoate .

Scientific Research Applications

4-Hydroxybenzoyl-coenzyme A has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxybenzoyl-coenzyme A involves its role as a substrate for enzymes such as 4-hydroxybenzoate—CoA ligase and 4-hydroxybenzoyl-coenzyme A reductase. These enzymes catalyze the formation and degradation of the compound, respectively. The molecular targets include the enzymes involved in its synthesis and degradation pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl-coenzyme A: Similar in structure but lacks the hydroxyl group.

    4-Chlorobenzoyl-coenzyme A: Similar but has a chlorine substituent instead of a hydroxyl group.

    4-Hydroxybenzoate: The precursor to 4-hydroxybenzoyl-coenzyme A

Uniqueness

4-Hydroxybenzoyl-coenzyme A is unique due to its specific role in the degradation of aromatic compounds and its involvement in various enzymatic reactions that are crucial for metabolic pathways in microorganisms .

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-3-5-16(36)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVXPVBFJBTNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N7O18P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865391
Record name S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 4-hydroxybenzene-1-carbothioate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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